molecular formula C6H3Cl2NO4S B3034344 2-Chloro-3-nitrobenzene-1-sulfonyl chloride CAS No. 15945-25-2

2-Chloro-3-nitrobenzene-1-sulfonyl chloride

Cat. No.: B3034344
CAS No.: 15945-25-2
M. Wt: 256.06 g/mol
InChI Key: XVHPRYPYHDUEAH-UHFFFAOYSA-N
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Description

2-Chloro-3-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3Cl2NO4S. It is a derivative of benzene, characterized by the presence of chloro, nitro, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

2-Chloro-3-nitrobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It is known to interact with various biomolecules, including enzymes and proteins, through sulfonylation reactions. This compound can react with amino groups in proteins, leading to the formation of sulfonamide bonds. These interactions can alter the activity and function of the target proteins, making this compound a valuable tool in proteomics research .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of signaling proteins can disrupt normal signal transduction, leading to altered cellular responses. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide bonds with amino groups in proteins and enzymes. This covalent modification can result in enzyme inhibition or activation, depending on the target and context. Furthermore, the nitro group in the compound can participate in redox reactions, potentially leading to changes in gene expression and cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can hydrolyze slowly in the presence of moisture. Over time, this degradation can reduce its effectiveness in biochemical assays. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where prolonged exposure can lead to cumulative modifications of cellular proteins .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Studies have identified threshold doses beyond which adverse effects become pronounced, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to specific transporters can facilitate the uptake of the compound into cells, while interactions with intracellular proteins can determine its subcellular distribution .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on target proteins. These localization patterns are crucial for understanding the functional outcomes of the compound’s interactions within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 2-chlorobenzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration: 2-Chlorobenzenesulfonyl chloride is treated with a nitrating mixture (HNO3 and H2SO4) to introduce the nitro group at the meta position relative to the chloro group.

    Purification: The reaction mixture is then quenched, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale nitration: Using industrial-grade nitric and sulfuric acids.

    Continuous flow reactors: To ensure efficient mixing and temperature control.

    Automated purification systems: For large-scale recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic aromatic substitution: Due to the presence of electron-withdrawing groups, the compound can participate in further substitution reactions.

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Electrophilic substitution: Reagents like halogens (Cl2, Br2) and catalysts (FeCl3) are used.

    Nucleophilic substitution: Reagents include amines, alcohols, and bases like NaOH.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Major Products Formed

    Substitution reactions: Products include various substituted benzene derivatives.

    Reduction reactions: The major product is 2-chloro-3-aminobenzene-1-sulfonyl chloride.

Scientific Research Applications

2-Chloro-3-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for labeling and detection.

    Medicine: Utilized in the development of sulfonamide-based drugs.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzenesulfonyl chloride: Lacks the chloro substituent.

    4-Chloro-3-nitrobenzenesulfonyl chloride: Has the chloro group at the para position.

    2-Chloro-4-nitrobenzenesulfonyl chloride: Nitro group at the para position relative to the chloro group.

Uniqueness

2-Chloro-3-nitrobenzene-1-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of chloro, nitro, and sulfonyl chloride groups makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-3-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHPRYPYHDUEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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